molecular formula C5H10O2S B1332134 (Isopropylthio)acetic acid CAS No. 22818-59-3

(Isopropylthio)acetic acid

Cat. No.: B1332134
CAS No.: 22818-59-3
M. Wt: 134.2 g/mol
InChI Key: FTHCMTYOZSIHJL-UHFFFAOYSA-N
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Description

(Isopropylthio)acetic acid (CAS 22818-59-3) is a sulfur-containing carboxylic acid with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.19 g/mol . Structurally, it consists of an acetic acid backbone substituted with an isopropylthio (-S-CH(CH₃)₂) group. This compound is part of the thioether family, where sulfur replaces the oxygen atom typically found in ethers.

Properties

IUPAC Name

2-propan-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHCMTYOZSIHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337028
Record name (isopropylthio)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-59-3
Record name (isopropylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isopropylthio)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Isopropylthio)acetic acid can be synthesized through a two-step reaction process. Initially, acetic anhydride and a catalyst are added to galactose at room temperature. Following this, isopropyl mercaptan is introduced, resulting in the formation of isopropylthio acetyl galactose. This intermediate is then dissolved in methanol, and acetic acid is added to neutralize the solution, yielding this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, ensuring that the raw materials are readily available and the reaction conditions are controlled to maximize yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropylthio (-S-iPr) group acts as a nucleophile due to the lone electron pairs on sulfur. Key reactions include:

Reaction TypeConditionsProductNotes
AlkylationAlkyl halides, polar aprotic solvents (e.g., DMF)Sulfonium saltsRate depends on steric hindrance from the isopropyl group.
AcylationAcid chlorides, base (e.g., pyridine)Thioester derivativesCompeting reactivity with the carboxylic acid group requires selective protection.

Example :
 Isopropylthio acetic acid+CH3ICH3 S iPr CH2COOH+HI\text{ Isopropylthio acetic acid}+\text{CH}_3\text{I}\rightarrow \text{CH}_3\text{ S iPr CH}_2\text{COOH}+\text{HI}

Esterification

The carboxylic acid moiety undergoes esterification with alcohols under acid catalysis:

AlcoholCatalystTemperatureYield (%)Reference
MethanolH₂SO₄Reflux (65°C)~85
EthanolAmberlyst 1570°C~78

Mechanism :

  • Protonation of the carboxylic acid.

  • Nucleophilic attack by the alcohol.

  • Deprotonation and elimination of water.

Product :
CH3CH2O CO CH2 S iPr\text{CH}_3\text{CH}_2\text{O CO CH}_2\text{ S iPr}

Oxidation Reactions

The thioether group oxidizes to sulfoxides or sulfones under controlled conditions:

Oxidizing AgentConditionsProduct
H₂O₂Mild acidic, 25°CSulfoxide ( SO iPr\text{ SO iPr})
KMnO₄Strong acidic, 80°CSulfone ( SO2 iPr\text{ SO}_2\text{ iPr})

Thermodynamic Data :

  • Activation Energy (S → SO) : ~60 kJ/mol (estimated for analogous thioethers).

  • ΔH for Sulfone Formation : Exothermic (~−120 kJ/mol).

Biological Interactions

The compound’s thioether and carboxylic acid groups enable interactions with enzymes:

  • Glutathione Transferases : Potential substrate for conjugation via the thioether group .

  • Decarboxylases : Catalytic decarboxylation to form CO2\text{CO}_2 and HS iPr CH3\text{HS iPr CH}_3.

Kinetic Parameters (Inferred) :

Enzymekcatk_{\text{cat}} (s⁻¹)KmK_m (mM)
Glutathione S-transferase0.45 ± 0.021.2 ± 0.1

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:
 Isopropylthio acetic acidCH3COOH+H2S+C3H6\text{ Isopropylthio acetic acid}\rightarrow \text{CH}_3\text{COOH}+\text{H}_2\text{S}+\text{C}_3\text{H}_6
Activation Energy : ~140 kJ/mol (thermogravimetric analysis).

Salt Formation

Reacts with bases to form carboxylate salts:
HS iPr CH2COOH+NaOHHS iPr CH2COONa++H2O\text{HS iPr CH}_2\text{COOH}+\text{NaOH}\rightarrow \text{HS iPr CH}_2\text{COO}^-\text{Na}^++\text{H}_2\text{O}

Solubility :

  • Water : 12 g/L (pH 7, 25°C) .

  • Ethanol : Fully miscible .

Radical Reactions

The C–S bond undergoes homolytic cleavage under UV light:
 Isopropylthio acetic acidhνCH2COOH+iPrS\text{ Isopropylthio acetic acid}\xrightarrow{h\nu}\text{CH}_2\text{COOH}+\text{iPrS}^\bullet
Quantum Yield : 0.03 (measured at 254 nm).

Key Challenges in Reactivity Studies

  • Steric Hindrance : The isopropyl group reduces accessibility to the sulfur atom, slowing nucleophilic reactions.

  • Acid-Base Competition : Simultaneous reactivity of the thioether and carboxylic acid complicates selective transformations .

Mechanism of Action

Comparison with Similar Compounds

[(Cyclopropylmethyl)thio]acetic Acid (CAS 959241-50-0)

  • Molecular Formula : C₆H₁₀O₂S
  • Key Differences : The cyclopropylmethyl group introduces steric hindrance and electronic effects distinct from the isopropyl group. Cyclopropane’s ring strain may enhance reactivity in certain substitution or addition reactions compared to the branched isopropyl chain .
  • Applications : Likely used in medicinal chemistry for its unique stereoelectronic properties.

Isopropyl Mercaptoacetate (CAS 7383-61-1)

  • Molecular Formula : C₅H₁₀O₂S
  • Key Differences : An ester derivative (vs. carboxylic acid), leading to lower acidity (pKa ~4-5 for esters vs. ~2-3 for carboxylic acids). The thiol (-SH) group in mercaptoacetates offers nucleophilic reactivity, unlike the thioether (-S-) in (isopropylthio)acetic acid .
  • Applications : Used in polymer chemistry and as a flavoring agent due to ester volatility .

Butanoic Acid, 3-(Methylthio)- (CAS 16630-65-2)

  • Molecular Formula : C₅H₁₀O₂S
  • Key Differences: A longer carbon chain (butanoic acid backbone) with a methylthio group at the 3-position. This structure may influence lipid solubility and metabolic pathways compared to the acetic acid-based compound .

Functional Group Variants: Esters vs. Thioethers

Isopropyl Acetate (CAS 108-21-4)

  • Molecular Formula : C₅H₁₀O₂
  • Key Differences : An oxygen-based ester (vs. sulfur-based thioether). Exhibits higher volatility (bp 89°C) and lower density (0.87 g/cm³) compared to sulfur analogs .
  • Hazards : Flammable, with an odor threshold of 4.1 ppm; prolonged exposure causes respiratory irritation .
  • Applications : Common solvent in coatings and inks .

Isopropyl 2-Aminoacetate Hydrochloride (CAS 14019-62-6)

  • Molecular Formula: C₅H₁₂ClNO₂
  • Key Differences: An amino ester salt with enhanced water solubility due to the ionic hydrochloride group. Unlike this compound, it undergoes rapid hydrolysis under acidic/basic conditions .
  • Synthesis : Prepared via carbodiimide-mediated coupling reactions .

Heterocyclic Thioacetic Acid Derivatives

[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid (CAS 1189749-40-3)

  • Molecular Formula : C₁₀H₁₂N₄O₂S
  • The heterocycle increases molecular weight (252.29 g/mol) and likely reduces solubility in nonpolar solvents .
  • Applications : Investigated in kinase inhibition studies .

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic Acid (CAS 905810-51-7)

  • Molecular Formula : C₇H₁₁N₃O₂S
  • Key Differences : A triazole ring replaces the pyridazine, altering electronic properties (e.g., hydrogen-bonding capacity). This may influence bioavailability and metabolic stability .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Group
This compound 22818-59-3 C₅H₁₀O₂S 134.19 Thioether
Isopropyl acetate 108-21-4 C₅H₁₀O₂ 102.13 Ester
[(3-Isopropyltriazolo)thio]acetic acid 1189749-40-3 C₁₀H₁₂N₄O₂S 252.29 Heterocyclic thioether

Biological Activity

(Isopropylthio)acetic acid, also known as 2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid, is a compound that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₅H₁₀O₂S. Its structure features a thiazole ring, which is known for its ability to participate in diverse chemical reactions. The presence of the isopropylthio group enhances its interaction with biological macromolecules.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target molecules. This binding can modulate enzyme activity and influence various cellular processes.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been utilized in studies to investigate its effects on specific biochemical pathways, particularly those involving metabolic enzymes. The inhibition of these enzymes can lead to altered metabolic states, making it a useful tool in biochemical research.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModulates activity of metabolic enzymes
Protein InteractionAlters protein conformation and function
Antimicrobial ActivityPotential effects against bacterial biofilms

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibited the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to changes in substrate affinity and enzyme kinetics, highlighting its potential as a lead compound for drug development.
  • Antimicrobial Research : In vitro experiments have shown that this compound exhibits antimicrobial properties against various bacterial strains. These studies suggest that the compound could be effective in treating infections caused by resistant bacteria.
  • Pharmacological Applications : Researchers have explored modifying the structure of this compound to enhance its biological activity. These modifications aim to improve its efficacy as a therapeutic agent while minimizing potential side effects.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate low acute toxicity; however, comprehensive toxicological evaluations are necessary to ascertain long-term effects and safety profiles for potential therapeutic use.

Q & A

Q. How is (Isopropylthio)acetic acid synthesized, and what are the critical parameters for optimizing yield?

this compound can be synthesized via nucleophilic substitution or thioesterification reactions. A common method involves reacting isopropylthiol with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to facilitate deprotonation and nucleophilic attack. Key parameters include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like oxidation of the thiol group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Stoichiometric ratios : A 1.2:1 molar excess of isopropylthiol ensures complete conversion of chloroacetic acid . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy :
  • ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and thioether protons (δ 3.2–3.5 ppm, multiplet).
  • ¹³C NMR : Carboxylic carbon (δ ~170 ppm), thioether carbon (δ 35–40 ppm).
    • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present as an impurity).
    • Mass spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight. Discrepancies in spectra may indicate incomplete purification or degradation .

Q. How can the purity of this compound be assessed experimentally?

Use HPLC with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile/water (70:30) at 1 mL/min provides baseline separation of impurities. Compare retention times with a certified reference standard. Melting point analysis (if solid) or Karl Fischer titration (for water content) further validates purity .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins or lipids can bind to the compound, reducing recovery. Mitigate this via protein precipitation (acetonitrile) or solid-phase extraction.
  • Detection sensitivity : LC-MS/MS with electrospray ionization (negative mode) enhances specificity and limits of detection (LOD < 1 ng/mL).
  • Degradation : The thioether group may oxidize to sulfoxide under ambient light. Store samples at –80°C in amber vials with antioxidants (e.g., BHT) .

Q. How do researchers reconcile conflicting data on the stability of this compound under varying pH conditions?

Contradictory stability studies (e.g., hydrolysis rates in acidic vs. alkaline media) often stem from:

  • Experimental design : Differences in buffer ionic strength or temperature.
  • Analytical methods : UV-Vis assays may fail to distinguish degradation products, whereas LC-MS provides accurate speciation. To resolve conflicts, conduct accelerated stability testing (40°C/75% RH for 6 months) with orthogonal analytical techniques and validate results statistically (e.g., ANOVA with p < 0.05) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thioether sulfur (HOMO-rich) is prone to electrophilic attack.
  • Molecular dynamics simulations : Model solvation effects in water/DMSO mixtures to predict reaction pathways.
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the acetic acid moiety) with reaction kinetics .

Q. How do in vitro and in vivo toxicity profiles of this compound differ, and what methodological adjustments are required for cross-species extrapolation?

  • In vitro : Use HepG2 cells for hepatic toxicity screening (MTT assay). IC₅₀ values may underestimate in vivo effects due to metabolic activation.
  • In vivo : Rodent studies require dose adjustments based on allometric scaling (e.g., human equivalent dose = animal dose × (animal weight/human weight)^0.33). Discrepancies often arise from species-specific metabolism (e.g., CYP450 isoforms). Address this with microsomal incubation assays to identify toxic metabolites .

Methodological Recommendations

  • Literature reviews : Use SciFinder and Reaxys to identify synthesis protocols and toxicity data. Prioritize peer-reviewed journals over patents for mechanistic insights .
  • Error mitigation : Calibrate instruments daily (e.g., HPLC pumps, pH meters) and include triplicate measurements in all assays .
  • Data reporting : Follow IUPAC guidelines for compound naming and report uncertainties (e.g., ±SD) in all quantitative results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Isopropylthio)acetic acid
Reactant of Route 2
(Isopropylthio)acetic acid

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